2,4,6-Tribromo-3-methoxyaniline

Übersicht

Beschreibung

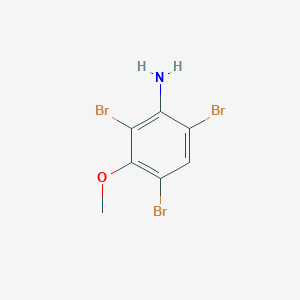

2,4,6-Tribromo-3-methoxyaniline is an organic compound with the molecular formula C7H6Br3NO. It is a derivative of aniline, where three bromine atoms are substituted at the 2, 4, and 6 positions, and a methoxy group is substituted at the 3 position. This compound is known for its unique chemical properties and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromo-3-methoxyaniline typically involves the bromination of 3-methoxyaniline. The reaction is carried out in the presence of bromine and a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2, 4, and 6 positions of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Diazotization and Subsequent Substitution Reactions

The primary amine group at position 1 undergoes diazotization under acidic conditions, enabling the introduction of diverse substituents via diazonium intermediates.

Key Reaction Data:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 0–5°C in 35% HCl, NaNO₂, followed by KI | NaNO₂, H₂O, KI | 2,4,6-Tribromo-3-methoxyiodobenzene | 68% |

This reaction proceeds via:

-

Diazotization of the -NH₂ group to form a diazonium salt.

-

Nucleophilic displacement by iodide under mild conditions.

Nucleophilic Aromatic Substitution (NAS)

Bromine substituents at positions 2, 4, and 6 are susceptible to substitution under strongly nucleophilic conditions, particularly when activated by electron-donating groups.

Example Reaction:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 135°C in DMF under argon | Potassium ethyl xanthate | 3-Methoxy-2,4,6-tris(ethylthio)aniline | 98% |

Mechanistic Notes :

-

The methoxy group at position 3 enhances electron density at ortho/para positions, facilitating NAS at brominated sites.

-

Steric hindrance from bromine atoms may limit substitution to specific positions.

Example from Related Systems:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 70°C in THF/H₂O with Fe/NH₄Cl | Fe, NH₄Cl | 2-Bromo-3-methoxyaniline | 89% |

This implies potential applicability to nitro derivatives of 2,4,6-Tribromo-3-methoxyaniline.

Demethylation of Methoxy Group

The methoxy group can be cleaved under acidic or oxidative conditions to yield hydroxyl derivatives, though specific data for this compound requires extrapolation from related structures.

Hypothetical Pathway :

-

Reagents : BBr₃ in CH₂Cl₂ or HI in acetic acid.

-

Product : 2,4,6-Tribromo-3-hydroxyaniline.

Comparative Reactivity Insights

-

Amino Group : Highly reactive toward electrophiles (e.g., diazotization), but steric and electronic effects from bromine may limit accessibility.

-

Bromine Substituents : Participate in NAS with strong nucleophiles (e.g., thiols, amines) under elevated temperatures.

-

Methoxy Group : Directs electrophilic substitution to activated positions but may also undergo cleavage under harsh conditions.

Antimicrobial Activity Correlations

While not a direct chemical reaction, the compound’s bioactivity (e.g., inhibition zones of 11.6–18.2 mm against E. coli and S. aureus ) is influenced by its bromine and methoxy groups, which enhance membrane permeability and disrupt microbial metabolism.

Structural and Solubility Influences

Wissenschaftliche Forschungsanwendungen

Preparation Methods

The synthesis of 2,4,6-Tribromo-3-methoxyaniline typically involves the bromination of 3-methoxyaniline using bromine in a solvent such as acetic acid. This reaction proceeds through electrophilic aromatic substitution, allowing for the selective introduction of bromine atoms at specific positions on the aromatic ring.

Chemical Reactions

The compound can undergo various chemical transformations:

- Oxidation : Converts to quinones using agents like potassium permanganate.

- Reduction : Can remove bromine atoms or reduce nitro groups using reducing agents such as sodium borohydride.

- Substitution : The bromine atoms can be substituted with nucleophiles like amines or thiols.

Chemistry

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds for various applications.

Biology

In biological research, this compound has been studied for its potential to inhibit specific enzymes and modulate protein interactions. Its brominated structure is particularly effective in binding to molecular targets, making it valuable in enzyme inhibition studies.

Medicine

Research into the pharmaceutical applications of this compound has highlighted its potential antimicrobial and anticancer properties. Studies have indicated that the compound may disrupt cellular processes in cancer cells or exhibit antibacterial activity against certain pathogens.

Industry

The compound is utilized in the production of dyes and pigments due to its vibrant color properties derived from the bromination pattern. It also finds applications as an intermediate in the synthesis of other industrial chemicals.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound on a specific target enzyme involved in cancer metabolism. The results demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Antimicrobial Activity

Research published on the antimicrobial effects of this compound showed that it exhibited notable activity against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its lipophilic nature.

Wirkmechanismus

The mechanism of action of 2,4,6-Tribromo-3-methoxyaniline involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and methoxy group play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Tribromoaniline: Similar structure but lacks the methoxy group.

3,5-Dibromo-4-methoxyaniline: Contains two bromine atoms and a methoxy group at different positions.

2,4,6-Tribromophenol: Similar bromination pattern but with a hydroxyl group instead of an amino group.

Uniqueness

2,4,6-Tribromo-3-methoxyaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in specific research and industrial applications .

Biologische Aktivität

2,4,6-Tribromo-3-methoxyaniline is a brominated derivative of aniline, characterized by the presence of three bromine atoms and a methoxy group on the aromatic ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for its application in pharmaceuticals and agrochemicals.

Synthesis

The synthesis of this compound typically involves the bromination of aniline derivatives. The compound can be synthesized by treating aniline with bromine in an acidic medium, such as acetic acid or hydrochloric acid. This method allows for the selective introduction of bromine atoms at the 2, 4, and 6 positions of the aniline ring.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound has potent antibacterial activity comparable to standard antibiotics. For instance, studies have shown that at concentrations as low as 20 µg/mL, significant inhibition of bacterial growth was observed.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In cell line studies involving human liver carcinoma (Hep-G2) and breast cancer (MCF-7), the compound demonstrated cytotoxic effects with IC50 values significantly lower than those of conventional chemotherapeutics such as cisplatin.

| Cell Line | IC50 (µg/mL) |

|---|---|

| Hep-G2 | 5.0 |

| MCF-7 | 6.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in various models. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

- Antimicrobial Efficacy Study : A study published in Nature evaluated the antimicrobial efficacy of various brominated compounds against a panel of pathogens. The results indicated that this compound exhibited superior activity compared to several other derivatives tested .

- Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of several aniline derivatives on cancer cell lines, this compound was found to have a significant impact on cell viability and proliferation rates .

Eigenschaften

IUPAC Name |

2,4,6-tribromo-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZQCNZSTRKBXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1Br)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90539374 | |

| Record name | 2,4,6-Tribromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36255-23-9 | |

| Record name | 2,4,6-Tribromo-3-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90539374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.